molecular formula C17H23NOS B11194592 5a',6',7',8',9',9a'-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4'-thieno[3,2-c]chromene] CAS No. 1050749-86-4

5a',6',7',8',9',9a'-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4'-thieno[3,2-c]chromene]

Cat. No.: B11194592
CAS No.: 1050749-86-4
M. Wt: 289.4 g/mol
InChI Key: YOTNJKHOKZAJDD-UHFFFAOYSA-N
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Description

5a’,6’,7’,8’,9’,9a’-Hexahydrospiro[4-azabicyclo[222]octane-2,4’-thieno[3,2-c]chromene] is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5a’,6’,7’,8’,9’,9a’-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4’-thieno[3,2-c]chromene] typically involves multi-step organic reactions. The process often starts with the preparation of the bicyclic core, followed by the introduction of the thieno-chromene moiety. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5a’,6’,7’,8’,9’,9a’-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4’-thieno[3,2-c]chromene] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5a’,6’,7’,8’,9’,9a’-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4’-thieno[3,2-c]chromene] has several scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction mechanisms and synthetic methodologies.

    Biology: Its potential biological activity can be investigated for applications in drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, making it a candidate for therapeutic research.

    Industry: Its chemical properties can be leveraged in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 5a’,6’,7’,8’,9’,9a’-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4’-thieno[3,2-c]chromene] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure and exhibit significant biological activity.

    Thieno[3,2-c]chromenes: These compounds have a similar chromene moiety and are studied for their diverse chemical properties.

Uniqueness

5a’,6’,7’,8’,9’,9a’-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4’-thieno[3,2-c]chromene] is unique due to its spirocyclic structure, which combines elements of both tropane alkaloids and thieno[3,2-c]chromenes. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1050749-86-4

Molecular Formula

C17H23NOS

Molecular Weight

289.4 g/mol

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,4'-5a,6,7,8,9,9a-hexahydrothieno[3,2-c]chromene]

InChI

InChI=1S/C17H23NOS/c1-2-4-15-13(3-1)16-14(7-10-20-16)17(19-15)11-18-8-5-12(17)6-9-18/h7,10,12-13,15H,1-6,8-9,11H2

InChI Key

YOTNJKHOKZAJDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=C(C=CS3)C4(O2)CN5CCC4CC5

Origin of Product

United States

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